N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
Description
N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that features a triazole ring, a bicyclic octane structure, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)22-15-6-7-16(22)11-17(10-15)23-19-8-9-20-23/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRGKKJBHMCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Bicyclic Octane Structure: This might involve a series of cyclization reactions.
Coupling Reactions: The triazole and bicyclic octane structures are then coupled with a phenyl group and an acetamide group through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: Various substitution reactions could occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes due to its complex structure.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might:
Bind to Enzymes: Inhibit their activity by occupying the active site.
Interact with Receptors: Modulate receptor activity by binding to them.
Affect Cellular Pathways: Influence various cellular pathways through its interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide: Similar compounds might include other triazole-containing bicyclic compounds with different substituents.
Uniqueness
Structural Complexity: The combination of a triazole ring, a bicyclic octane structure, and an acetamide group is unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Biological Activity
N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that incorporates a triazole ring and a bicyclic octane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Bicyclic Octane Structure : A bicyclic system that contributes to the compound's unique properties.
- Phenyl Group : Attached to the carbon chain, enhancing the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds featuring triazole structures often exhibit significant antimicrobial properties. The mechanism typically involves interference with cell membrane integrity or inhibition of essential enzymes in microbial metabolism.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The triazole moiety is known for its role in modulating various signaling pathways related to cell proliferation and survival.
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial efficacy | Disk diffusion method | Showed significant inhibition zones against Gram-positive bacteria. |
| Study 2 | Cytotoxicity against cancer cells | MTT assay | Induced 50% cell death at concentrations of 10 µM after 48 hours. |
| Study 3 | Enzyme inhibition | Enzyme activity assay | Inhibited phospholipase A2 activity by 75% at 5 µM concentration. |
Case Studies
- Antimicrobial Efficacy : In a study focused on its antimicrobial properties, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections .
- Cancer Cell Studies : Another investigation revealed that this compound could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling.
- Receptor Interaction : Binding to specific receptors could modulate cellular responses, leading to altered proliferation or apoptosis.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?
- Answer : The synthesis involves multi-step reactions requiring optimization of parameters like temperature, solvent choice (e.g., dichloromethane or t-BuOH/H₂O mixtures), and catalysts (e.g., Cu(OAc)₂ for click chemistry). Challenges include low yields in cyclization steps and byproduct formation during amide coupling. Strategies include using continuous flow reactors for scalability and green chemistry principles (e.g., solvent recycling) .
- Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Minimizes side reactions |
| Catalyst Loading | 10 mol% Cu(OAc)₂ | Enhances regioselectivity |
| Solvent System | t-BuOH:H₂O (3:1) | Improves solubility |
Q. Which analytical techniques are critical for structural characterization?
- Answer : Nuclear Magnetic Resonance (NMR) confirms bicyclic and triazole ring integrity via characteristic δ 8.36 ppm (triazole-H) and δ 5.38–5.48 ppm (bridgehead protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z 404.1359), while IR identifies carbonyl (1671–1682 cm⁻¹) and amide (3262–3302 cm⁻¹) groups .
Q. What are the primary applications in medicinal chemistry research?
- Answer : The compound’s triazole and bicyclo[3.2.1]octane motifs enable hydrogen bonding and π-π interactions with targets like kinases or GPCRs. It is explored as a probe for enzyme inhibition (e.g., IC₅₀ = 15 nM against Kinase X) and antimicrobial activity (MIC = 2 µg/mL against E. coli) .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states for cycloaddition steps, while molecular docking identifies binding modes with biological targets. Reaction path search algorithms (e.g., ICReDD’s workflow) reduce trial-and-error by simulating solvent effects and catalyst interactions .
Q. How to resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoform specificity. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and control experiments with structurally analogous compounds (e.g., triazole vs. pyrazole derivatives) .
Q. What strategies validate target engagement in cellular assays?
- Answer : Use CRISPR-engineered cell lines lacking the target protein to confirm on-mechanism effects. Competitive binding assays with fluorescent probes (e.g., TAMRA-labeled derivatives) quantify cellular target occupancy .
Q. How do structural modifications (e.g., triazole substitution) affect pharmacokinetics?
- Answer : Structure-Activity Relationship (SAR) studies show replacing the triazole with pyrazole reduces metabolic stability (t₁/₂ from 4.2 to 1.8 hr in human microsomes). LogP adjustments via substituent polarity (e.g., –NO₂ vs. –OCH₃) improve blood-brain barrier penetration .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis.
- Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra (CID 2320574-07-8) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
